molecular formula C12H14O4 B13790905 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI)

2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI)

Cat. No.: B13790905
M. Wt: 222.24 g/mol
InChI Key: RROHLRMSQCHMOG-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) is a chemical compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzodioxepin ring system.

Preparation Methods

The synthesis of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: Studies investigate its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) can be compared with other similar compounds, such as:

    2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-: The non-methylated ester form.

    2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-ethyl-,ethylester: An ethyl ester analog.

The uniqueness of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) lies in its specific structural features and the resulting chemical properties, which differentiate it from other similar compounds.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate

InChI

InChI=1S/C12H14O4/c1-8-4-5-9(12(13)14-2)11-10(8)15-6-3-7-16-11/h4-5H,3,6-7H2,1-2H3

InChI Key

RROHLRMSQCHMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)OCCCO2

Origin of Product

United States

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